2-Methyl-7-nitroquinazoline is a heterocyclic organic compound belonging to the quinazoline family, characterized by a fused bicyclic structure containing a nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug discovery.
The compound can be synthesized through various chemical methods, often involving the nitration of methylquinazolines. The synthesis of derivatives and related compounds has been extensively documented, highlighting the versatility of quinazoline derivatives in pharmaceutical applications.
2-Methyl-7-nitroquinazoline is classified as a nitro-substituted quinazoline derivative. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The nitro group in this compound is crucial for its biological activity and reactivity.
The synthesis of 2-Methyl-7-nitroquinazoline typically involves multi-step processes, including:
In one reported method, 2-Methyl-7-nitroquinazoline is synthesized by first obtaining 2-methylquinazoline through condensation reactions followed by nitration to introduce the nitro group at the 7-position. The reaction conditions, such as temperature and concentration of reagents, are critical for optimizing yield and selectivity .
The molecular structure of 2-Methyl-7-nitroquinazoline can be represented as follows:
The compound exhibits characteristic peaks in spectroscopic analyses:
2-Methyl-7-nitroquinazoline can undergo various chemical transformations:
The reactivity of 2-Methyl-7-nitroquinazoline is influenced by electronic effects from both the methyl and nitro substituents, which can direct further substitution reactions .
The mechanism of action for compounds like 2-Methyl-7-nitroquinazoline often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that derivatives of quinazolines exhibit cytotoxicity against various cancer cell lines, suggesting that 2-Methyl-7-nitroquinazoline may also possess similar properties .
2-Methyl-7-nitroquinazoline has several notable applications:
The discovery of 2-methyl-7-nitroquinazoline is rooted in the broader exploration of quinazoline chemistry, which dates to 1869 when Griess synthesized the first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) via anthranilic acid and cyanide reactions [1] [10]. The Niementowski synthesis (1895) provided a foundational method for quinazolinone formation by condensing anthranilic acid with formamide or acetamide under thermal conditions (120–130°C), enabling access to 4(3H)-quinazolinone scaffolds [1] [8]. This method was later adapted for nitro-substituted derivatives, including 7-nitro variants, by employing nitroanthranilic acid precursors. The specific compound 2-methyl-7-nitroquinazolin-4(3H)-one emerged as a structurally optimized analogue of the sedative-hypnotic drug methaqualone, with El-Azab et al. (2012) reporting its synthesis and anticonvulsant properties [2]. Its crystallization and X-ray diffraction analysis confirmed a near-orthogonal orientation between the quinazolinone core and the o-tolyl group at N3, influencing solid-state packing via π–π interactions [2].
Table 1: Key Milestones in 2-Methyl-7-Nitroquinazoline Research
Year | Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Established anthranilic acid as a precursor for quinazoline scaffolds |
1895 | Niementowski develops thermal condensation method | Enabled efficient synthesis of 4(3H)-quinazolinones |
2012 | El-Azab et al. report crystal structure of 2-methyl-7-nitro-3-(o-tolyl)quinazolin-4(3H)-one | Confirmed orthogonal geometry and π-stacking interactions |
2022 | Microwave-assisted synthesis of nitroquinazolines | Improved yield (85–90%) and reduced reaction time (0.5–3 h) |
Modern synthetic routes employ microwave irradiation and one-pot protocols. For example, anthranilic acid derivatives undergo cyclization with formamidine acetate under microwave conditions (130°C, 1–3 min), achieving 85–90% yields for 7-nitroquinazolinones [6] [9]. Additionally, transition-metal catalysis (e.g., PdCl₂/Fe(CO)₅) facilitates the coupling of 2-nitrobenzamides with nitriles, streamlining access to 2,4-disubstituted nitroquinazolines [6].
2-Methyl-7-nitroquinazoline exemplifies a "privileged scaffold" due to its structural versatility, enabling targeted interactions with diverse biological macromolecules. Its core integrates three key pharmacophoric elements:
This trifunctional framework allows systematic derivatization at N1, C2, C3, and C7, aligning with structure-activity relationship (SAR) principles for optimizing target affinity. In tyrosine kinase inhibition (e.g., EGFR), the 7-nitro group augments π-stacking with phenylalanine residues (e.g., F723 in EGFR), while the N3-aryl moiety occupies hydrophobic pockets [6]. Similarly, in antifungal agents, chlorine substitutions at C6/C8 (e.g., 6,8-dichloro derivatives) boost activity against Rhizoctonia solani (EC₅₀ = 9.06 mg/L) by enhancing membrane penetration [4].
Table 2: Structure-Activity Relationship (SAR) of 2-Methyl-7-Nitroquinazoline Derivatives
Modification Site | Substituent | Biological Activity | Potency (EC₅₀/IC₅₀) |
---|---|---|---|
C7 | NO₂ | Anticonvulsant (delayed seizure onset) | Not quantified |
C6 | Cl | Antifungal (Rhizoctonia solani) | EC₅₀ = 14.2 mg/L |
C6/C8 | Cl, Cl | Antifungal (Rhizoctonia solani) | EC₅₀ = 9.06 mg/L |
N3 | o-Tolyl | Anticonvulsant (MES/PTZ models) | ED₅₀ = 75 mg/kg |
C2 | CH₃ | Enhanced electrophilicity vs. H or C₂H₅ | — |
X-ray crystallography studies reveal that the orthogonal orientation of the N3-aryl group (dihedral angle: 85.20°) facilitates dimerization via C–H···O bonds and π–π stacking (centroid distance: 3.50 Å), which is critical for solid-state stability and molecular recognition [2]. Hybridization strategies further exploit this scaffold; for example, conjugating N-(2-((quinazolin-4-yl)methyl)phenyl) with pyrazole carboxamide yields dual-targeting antifungals that disrupt mycelial morphology [4] [7].
Table 3: Crystallographic Data for 2-Methyl-7-Nitro-3-(o-tolyl)quinazolin-4(3H)-one [2]
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | C2/c |
Unit cell dimensions | a = 14.4614 Å, b = 16.5383 Å, c = 12.9968 Å, β = 119.072° |
π–π stacking distance | 3.4967 Å |
Dihedral angle (tolyl vs. core) | 85.20° |
These attributes underscore 2-methyl-7-nitroquinazoline’s utility in rational drug design, particularly for central nervous system (CNS) and antimicrobial agents, where its moderate lipophilicity (LogP ≈ 2.8) enables blood-brain barrier penetration [1] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: